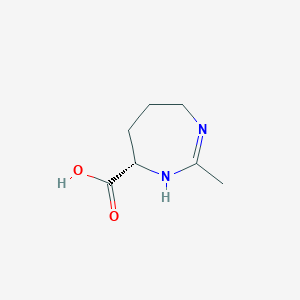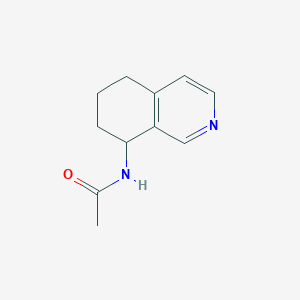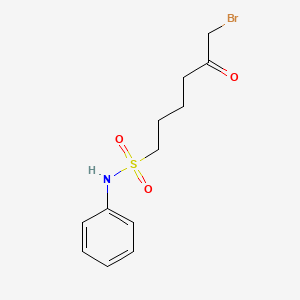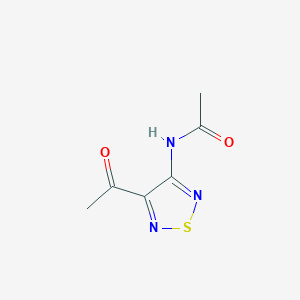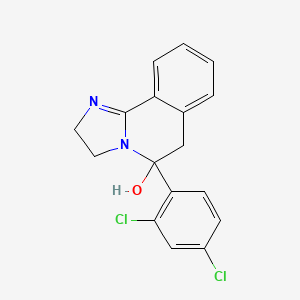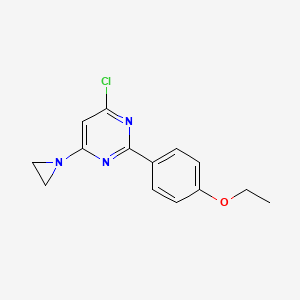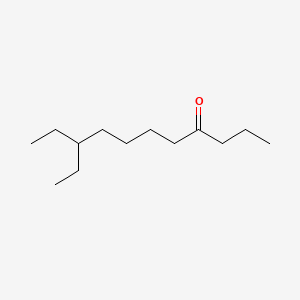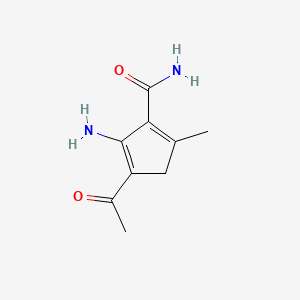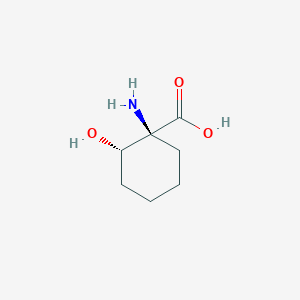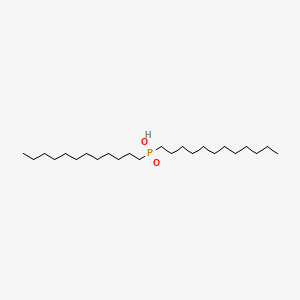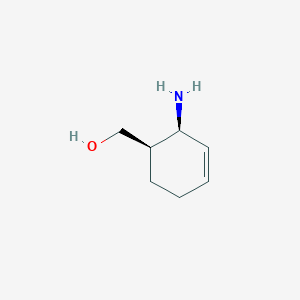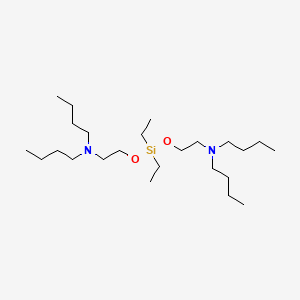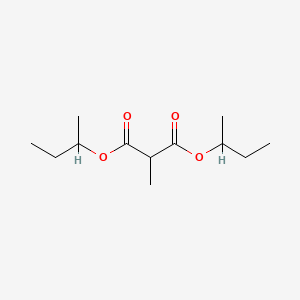
Propanedioic acid, methyl-, bis(1-methylpropyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylmalonic acid bis(1-methylpropyl)ester is an organic compound categorized under heterocyclic organic compounds. It is primarily used for research purposes and is known for its unique structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methylmalonic acid bis(1-methylpropyl)ester typically involves the malonic ester synthesis. This process includes the deprotonation of a di-ester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide (enolate alkylation). The reaction is then treated with aqueous acid, resulting in the hydrolysis of the ester and subsequent decarboxylation to give a chain-extended carboxylic acid .
Industrial Production Methods
While specific industrial production methods for methylmalonic acid bis(1-methylpropyl)ester are not widely documented, the general approach involves the optimization of derivatization reactions used in sample preparation for quantitative analysis. This includes the use of high-resolution mass spectrometry for clinical research .
Análisis De Reacciones Químicas
Types of Reactions
Methylmalonic acid bis(1-methylpropyl)ester undergoes several types of chemical reactions, including:
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Commonly uses reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Often employs nucleophiles like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .
Aplicaciones Científicas De Investigación
Methylmalonic acid bis(1-methylpropyl)ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential in diagnosing and treating metabolic disorders like methylmalonic acidemia.
Industry: Utilized in the development of pharmaceuticals and fine chemicals .
Mecanismo De Acción
The mechanism of action of methylmalonic acid bis(1-methylpropyl)ester involves its conversion to methylmalonyl-CoA, which is then further processed in metabolic pathways. The enzyme acyl-CoA synthetase family member 3 (ACSF3) is responsible for this conversion. Abnormalities in this pathway can lead to metabolic disorders such as methylmalonic acidemia .
Comparación Con Compuestos Similares
Similar Compounds
Methylmalonic acid: A related compound involved in similar metabolic pathways.
Ethyl acetate: Another ester with different applications and properties.
Methyl butyrate: Similar in structure but with distinct uses in flavoring and fragrances.
Uniqueness
Methylmalonic acid bis(1-methylpropyl)ester is unique due to its specific structure and role in metabolic pathways, making it a valuable compound for research in various scientific fields .
Propiedades
Fórmula molecular |
C12H22O4 |
|---|---|
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
dibutan-2-yl 2-methylpropanedioate |
InChI |
InChI=1S/C12H22O4/c1-6-8(3)15-11(13)10(5)12(14)16-9(4)7-2/h8-10H,6-7H2,1-5H3 |
Clave InChI |
ABPVWWMYGHRRLR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=O)C(C)C(=O)OC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methylumbelliferyl2-sulfamino-2-deoxy-a-D-gluc]](/img/structure/B13811360.png)
